Methyl 2-{4-[(tert-butoxycarbonyl)amino]-piperidino}-2-phenylacetate
CAS No.: 952182-80-8
Cat. No.: VC4062440
Molecular Formula: C19H28N2O4
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952182-80-8 |
|---|---|
| Molecular Formula | C19H28N2O4 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate |
| Standard InChI | InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-10-12-21(13-11-15)16(17(22)24-4)14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23) |
| Standard InChI Key | ZBZCXRUKPZPMDU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional regions:
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Boc-protected amino group: The tert-butoxycarbonyl group shields the amine at the 4-position of the piperidine ring, preventing unwanted side reactions during synthesis .
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Piperidine scaffold: A six-membered nitrogen-containing ring that contributes to the molecule’s conformational flexibility and binding affinity in biological systems .
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Phenyl acetate ester: The methyl ester and aromatic phenyl group enhance solubility in organic solvents and facilitate downstream hydrolysis to carboxylic acids .
The IUPAC name, methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-phenylacetate, reflects this arrangement . The SMILES string CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2)C(=O)OC and InChIKey ZBZCXRUKPZPMDU-UHFFFAOYSA-N provide unambiguous representations for computational modeling .
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 348.4 g/mol | |
| Melting Point | 104–106°C | |
| Density | ~1.2 g/cm³ (estimated) | |
| Boiling Point | >400°C (decomposes) | |
| Solubility | Soluble in DMSO, DMF, THF |
The Boc group’s steric bulk lowers polarity, making the compound more lipophilic than unprotected analogs . This property is critical for membrane permeability in drug candidates.
Synthesis and Production
Synthetic Pathways
The synthesis involves three key steps :
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Boc Protection: Piperidine-4-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in a base (e.g., NaOH) to form 4-(tert-butoxycarbonylamino)piperidine.
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Alkylation: The protected piperidine undergoes nucleophilic substitution with methyl 2-bromo-2-phenylacetate in the presence of a catalyst (e.g., K₂CO₃).
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Purification: Column chromatography or recrystallization yields the final product with ≥95% purity .
A simplified reaction scheme is:
Industrial-Scale Manufacturing
Suppliers like VWR, Santa Cruz Biotechnology, and Angene Chemical produce the compound under GMP conditions . Batch sizes range from 500 mg to 5 kg, with pricing at ~$375 per gram . Strict temperature control (20–25°C) and anhydrous environments prevent Boc group cleavage during production.
Applications in Research and Industry
Peptide Synthesis
The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation . For example, it has been incorporated into:
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Kinase inhibitors: As a piperidine-based scaffold in ATP-binding pocket targeting .
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GPCR ligands: Modulating receptor conformations via the phenyl acetate moiety .
Proteomics Studies
In activity-based protein profiling (ABPP), the compound serves as a covalent modifier of catalytic lysine residues, aiding enzyme function mapping . A 2024 study utilized it to identify off-target effects of histone deacetylase (HDAC) inhibitors .
Pharmaceutical Intermediates
The patent WO2020216781A1 highlights derivatives of this compound as intermediates in 4H-pyrrolo[3,2-c]pyridin-4-one anticancer agents . Its piperidine ring enhances blood-brain barrier penetration in neurology candidates .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Irritant (Category 2) | |
| Signal Word | Warning | |
| Precautionary Statements | P305+P351+P338 (Eye exposure) |
Recent Advancements and Future Directions
Novel Derivatives (2023–2025)
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Fluorinated analogs: Replacing the phenyl group with p-fluorophenyl improves metabolic stability .
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Photoaffinity labels: Incorporating diazirine moieties enables crosslinking for target identification .
Computational Modeling
Molecular dynamics simulations (2024) revealed that the piperidine ring adopts a chair conformation when bound to the COX-2 enzyme, guiding anti-inflammatory drug design .
Challenges and Opportunities
While the Boc group’s instability under acidic conditions limits in vivo applications, emerging orthogonal protection strategies using photolabile groups may address this . Additionally, scaling production via continuous flow chemistry could reduce costs by 40%.
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